molecular formula C10H17N3O2S B1390189 tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate CAS No. 875798-81-5

tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

Cat. No.: B1390189
CAS No.: 875798-81-5
M. Wt: 243.33 g/mol
InChI Key: JWVMWSDKFZKDMQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate (CAS: 875798-81-5) is a thiazole derivative featuring a tert-butyl carbamate group at position 2 and a 2-aminoethyl substituent at position 5 of the thiazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of CDK9 inhibitors and histamine H2 receptor agonists . The tert-butyl group acts as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses. Its molecular weight is 273.36 g/mol, with a purity of 95% as reported in commercial catalogs .

Properties

IUPAC Name

tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMWSDKFZKDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668696
Record name tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875798-81-5
Record name tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of 5-Bromothiazol-2-amine as tert-Butyl Carbamate

A common initial step is the protection of 5-bromothiazol-2-amine to form tert-butyl 5-bromothiazol-2-ylcarbamate. This is achieved by reacting 5-bromothiazol-2-amine hydrobromide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or pyridine in solvents like tert-butyl alcohol or acetonitrile. Catalysts such as 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction.

Typical reaction conditions and yields:

Starting Material Reagents and Conditions Yield (%) Notes
5-Bromothiazol-2-amine hydrobromide Di-tert-butyl dicarbonate (1.65-3.15 eq), NaHCO3 or pyridine, DMAP, tert-butyl alcohol or acetonitrile, RT to 50°C, 16-24 h 46-49 Reaction may require incremental addition of Boc2O and heating to drive completion
5-Bromothiazol-2-amine hydrobromide Di-tert-butyl dicarbonate, DMAP, dichloromethane, RT, 24 h Not isolated Product used directly in next step without purification

This step yields tert-butyl 5-bromothiazol-2-ylcarbamate as a crystalline solid after purification by chromatography and trituration.

Lithiation and Functionalization at the 5-Position

To introduce the aminoethyl side chain at the 5-position, the bromine substituent is often replaced via lithiation followed by reaction with appropriate electrophiles.

Lithiation procedure:

  • A mixture of diisopropylamine and n-butyllithium in tetrahydrofuran (THF) is prepared at 0 °C to generate lithium diisopropylamide (LDA).
  • The tert-butyl 5-bromothiazol-2-ylcarbamate is added slowly to the LDA solution at 0–7 °C.
  • After lithiation, the intermediate can be quenched with electrophiles such as ethylene oxide or other alkylating agents to introduce the 2-aminoethyl group.

Reaction conditions and yields:

Step Reagents and Conditions Yield (%) Notes
Lithiation of tert-butyl 5-bromothiazol-2-ylcarbamate Diisopropylamine, n-butyllithium in THF, 0–7 °C, 0.6–12 h 96–100 High yield lithiation step with careful temperature control
Electrophilic substitution Reaction with electrophile (e.g., ethylene oxide) post-lithiation Not specified Followed by workup and purification

Amide Bond Formation and Deprotection

In some synthetic routes, the aminoethyl group is introduced via amide bond formation between thiazole carboxylates and aminoethyl derivatives using coupling agents such as HOBt/EDC or HATU in solvents like DMF. Subsequent deprotection of tert-butyl carbamates with trifluoroacetic acid (TFA) yields the free amine.

Typical amide coupling conditions:

  • React amino heterocycles with carboxylic acid derivatives in the presence of coupling agents (HOBt/EDC or HATU).
  • Use bases such as DIPEA to facilitate coupling.
  • Reaction temperature around room temperature to 60 °C.
  • Deprotection with TFA to remove Boc groups.

This method is commonly applied in related thiazole derivatives and can be adapted for tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate synthesis.

Step Starting Material Reagents/Conditions Yield (%) Product
Boc Protection 5-Bromothiazol-2-amine hydrobromide Boc2O, NaHCO3 or pyridine, DMAP, tert-butyl alcohol/acetonitrile, RT-50 °C, 16-24 h 46-49 tert-Butyl 5-bromothiazol-2-ylcarbamate
Lithiation and Electrophilic Substitution tert-Butyl 5-bromothiazol-2-ylcarbamate LDA (from diisopropylamine/n-BuLi), THF, 0–7 °C, electrophile quench 96-100 This compound (intermediate)
Amide Coupling & Deprotection Appropriate amino acid esters and thiazole derivatives HOBt/EDC or HATU, DIPEA, DMF, 25-60 °C; TFA for Boc removal Variable Final aminoethyl thiazolylcarbamate derivatives
  • The Boc protection step is crucial for selective functionalization and stability of the amine during subsequent reactions.
  • Lithiation with LDA is highly efficient for substitution at the 5-position of the thiazole ring, allowing introduction of various side chains.
  • Coupling agents such as HOBt/EDC and HATU provide reliable amide bond formation under mild conditions, which is essential for maintaining the integrity of sensitive functional groups.
  • Purification typically involves silica gel chromatography and solvent trituration to achieve high purity.
  • Reaction temperatures and times are optimized to balance reaction completion and minimize side reactions.
  • The described methods are adapted from modifications of literature protocols including J. Med. Chem. and patent disclosures, ensuring reproducibility and scalability.

The preparation of this compound involves a strategic sequence of protection, lithiation, electrophilic substitution, and coupling reactions. The key to efficient synthesis lies in the effective Boc protection of the thiazol-2-amine, followed by selective lithiation to introduce the aminoethyl side chain. Coupling methodologies and careful purification yield the target compound with high purity and yield. These methods are supported by detailed experimental data and have been validated across multiple research sources, providing a robust framework for the synthesis of this compound.

Chemical Reactions Analysis

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiazole rings, including tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate, exhibit antimicrobial and antifungal properties. These properties make it a candidate for developing new antimicrobial agents. Research has shown that the interaction of thiazole derivatives with biological targets such as enzymes or receptors can lead to significant biological effects.

Drug Development

The structural features of this compound suggest potential applications in drug development. Its ability to interact with biological targets could facilitate the creation of novel therapeutics aimed at various diseases. Specifically, the aminoethyl substitution on the thiazole ring may enhance solubility and biological activity compared to other thiazole derivatives lacking this functional group .

Interaction Studies

Research involving molecular docking and affinity assays has been conducted to understand the binding affinity of this compound to various biological targets. These studies aim to elucidate the compound's mechanism of action and identify potential therapeutic uses.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is being explored. Thiazole-containing compounds have been shown to affect enzyme activity, which could lead to therapeutic applications in treating diseases where enzyme regulation is crucial .

Synthesis of Advanced Materials

This compound can serve as a precursor in synthesizing more complex thiazole-containing materials used in various applications, including coatings, polymers, and nanomaterials. Its unique chemical structure may impart desirable properties to these materials .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial PropertiesDemonstrated effectiveness against several bacterial strains, suggesting potential for new antibiotic formulations.
Enzyme InteractionIdentified specific enzymes targeted by the compound, indicating pathways for therapeutic intervention.
Material SynthesisSuccessfully incorporated into polymer matrices, enhancing mechanical properties .

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and aminoethyl group are key functional groups that enable the compound to bind to target molecules, potentially affecting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

tert-Butyl 5-(aminomethyl)thiazol-2-ylcarbamate (CAS: 878376-13-7)
  • Structural Difference: Replaces the 2-aminoethyl group with a shorter aminomethyl chain.
  • Impact: Reduced steric hindrance and altered solubility compared to the aminoethyl analog. This compound is used in parallel synthetic routes for kinase inhibitors .
tert-Butyl 5-(3-aminopropyl)thiazol-2-ylcarbamate (Compound 3.14)
  • Structural Difference: Features a 3-aminopropyl chain at position 3.
  • Synthesis : Prepared via hydrazine-mediated deprotection of a precursor, yielding a pale yellow solid (62% yield) .
  • Impact: The longer alkyl chain may enhance membrane permeability but reduce crystallinity, as evidenced by its lower yield compared to aminoethyl derivatives .
tert-Butyl (5-bromothiazol-2-yl)carbamate (CAS: 405939-39-1)
  • Structural Difference: Substitutes the aminoethyl group with bromine at position 4.
  • Impact : Introduces a halogen for cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine increases molecular weight (292.17 g/mol) and alters electronic properties, making it a versatile intermediate .

Functional Group Modifications

tert-Butyl 5-acetyl-4-(bromomethyl)thiazol-2-ylcarbamate (Compound 13)
  • Structural Difference : Contains an acetyl group at position 5 and a bromomethyl group at position 3.
  • Synthesis : Derived from alkylation reactions using CuI and methyl 2,2-difluoroacetate, yielding a brominated analog for further functionalization .
  • Impact : The acetyl group enhances electrophilicity, enabling nucleophilic attacks in subsequent reactions .
tert-Butyl 5-(3-(dimethylamino)acryloyl)thiazol-2-ylcarbamate (Compound 15)
  • Structural Difference: Incorporates a 3-(dimethylamino)acryloyl group at position 5.
  • Impact : The electron-rich acryloyl moiety facilitates π-stacking interactions in enzyme binding pockets, critical for CDK9 inhibition .
Acylguanidine-Type Derivatives (e.g., 3.30a, 3.44a)
  • Structural Difference: Replace the aminoethyl group with acylguanidine moieties linked via propyl chains.
  • Biological Relevance : These derivatives exhibit potent agonism at histamine H2 receptors, with IC50 values < 10 nM. The tert-butyl carbamate ensures stability during synthesis, while the acylguanidine group mediates receptor binding .
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
  • Structural Difference: Substitutes the aminoethyl group with a 1,2,4-triazole ring.
  • Impact : Enhances anticancer activity by introducing a heterocyclic motif that intercalates with DNA or inhibits topoisomerases .

Physicochemical Data

Compound CAS Number Molecular Weight (g/mol) Purity Physical Form
tert-Butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate 875798-81-5 273.36 95% Not reported
tert-Butyl 5-(aminomethyl)thiazol-2-ylcarbamate 878376-13-7 259.33 95% Not reported
tert-Butyl 5-(3-aminopropyl)thiazol-2-ylcarbamate 287.39 Pale yellow solid
tert-Butyl (5-bromothiazol-2-yl)carbamate 405939-39-1 292.17 White solid

Biological Activity

Tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate is a thiazole derivative with significant potential in medicinal chemistry. This compound features a thiazole ring, a tert-butyl group, and an aminoethyl side chain, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 243.33 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Aminoethyl substituent
    • Tert-butyl group

The presence of the thiazole ring is critical as it is known to impart various biological activities, including antimicrobial and anticancer properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, several studies suggest that similar thiazole derivatives interact with biological targets such as enzymes and receptors, potentially influencing cellular signaling pathways:

  • Interaction with Enzymes : Thiazole derivatives have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA damage and cell death .
  • Biochemical Pathways : These compounds may modulate various biochemical pathways, affecting cell growth, apoptosis, and immune responses .

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against various pathogens. The thiazole moiety is known for its efficacy against bacteria and fungi:

  • In Vitro Studies : Compounds containing thiazole rings have demonstrated significant antimicrobial effects in laboratory settings. They are particularly noted for their low cytotoxicity towards eukaryotic cells while maintaining high selectivity against microbial strains .

Anticancer Potential

Research into the anticancer properties of thiazole derivatives has shown promising results:

  • Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest at the G2 phase by causing DNA double-strand breaks .
  • Selectivity Against Cancer Cells : Studies suggest that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

  • Antimycobacterial Activity : A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents. The compounds exhibited strong bactericidal activity with minimal cytotoxic effects on human cells .
  • Inhibitory Assays : In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes linked to cancer progression. These studies utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysExhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
AnticancerCell cycle analysisInduced G2 phase arrest in cancer cell lines, suggesting potential as an anticancer agent.
AntitubercularBactericidal assaysDemonstrated efficacy against Mycobacterium tuberculosis with low cytotoxicity.

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate?

The synthesis typically involves:

  • Boc protection : The primary amine in 2-aminoethylthiazole is protected using di-tert-butyl dicarbonate (Boc₂O) in a solvent like ethanol or THF under basic conditions (e.g., Na₂CO₃) to form the carbamate .
  • Purification : Column chromatography with gradients of dichloromethane/methanol (e.g., 30:1) yields the pure product, confirmed by TLC (Rf ~0.5) .
  • Characterization : ¹H NMR (δ ~1.38 ppm for Boc methyl groups) and HR-ESI MS (MH⁺ ~258 m/z) validate the structure .

Q. How is the structural integrity of this compound confirmed experimentally?

  • NMR Spectroscopy : ¹H NMR detects Boc methyl protons (δ 1.38–1.56 ppm) and thiazole ring protons (δ ~7.02 ppm). ¹³C NMR confirms carbamate carbonyl (δ ~153 ppm) .
  • Mass Spectrometry : HR-ESI MS matches calculated and observed molecular ions (e.g., [M+H]⁺ = 258.12 for C₁₁H₁₉N₃O₂S) .
  • Melting Point : Consistent melting points (e.g., 109°C) indicate purity .

Q. What are common applications of this compound in medicinal chemistry?

  • Intermediate for bioactive molecules : It serves as a precursor for histamine H₂ receptor agonists and antitumor agents via functionalization of the aminoethyl group .
  • Protecting group strategy : The Boc group enables selective modifications (e.g., guanidinylation) while preserving the thiazole core .

Advanced Research Questions

Q. How can researchers optimize low yields in the Boc protection step?

  • Reaction conditions : Increase equivalents of Boc₂O (1.1–1.2 eq) and use anhydrous solvents (e.g., THF) to minimize hydrolysis .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Workup : Neutralize excess base with citric acid before extraction to improve yield .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

  • 2D NMR (HSQC/HMBC) : Assigns ambiguous proton-carbon correlations (e.g., distinguishing Boc methyls from thiazole substituents) .
  • X-ray crystallography : Resolves regiochemistry disputes (e.g., thiazole substitution patterns) using single-crystal data .
  • Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen environments in complex MS/MS fragmentation patterns .

Q. How does modifying the aminoethyl group impact biological activity?

  • SAR studies : Replacing the aminoethyl group with a 3-aminopropyl chain (as in C₁₄H₂₂N₄O₂S) reduces H₂ receptor affinity by 50%, highlighting steric sensitivity .
  • Functionalization : Acylation with thiophene-2-carbonyl groups enhances antitumor activity (IC₅₀ = 1.2 μM vs. HeLa cells) by improving membrane permeability .

Methodological Challenges and Solutions

Q. How to troubleshoot solubility issues during purification?

  • Gradient elution : Use dichloromethane/methanol gradients (19:1 to 9:1) to prevent compound precipitation on silica .
  • Alternative solvents : Switch to ethyl acetate/hexane for polar impurities .

Q. What strategies mitigate Boc deprotection during storage?

  • Acidic conditions : Store at -20°C in anhydrous DCM with molecular sieves to prevent hydrolysis .
  • Lyophilization : Freeze-dry the compound as a hydrochloride salt for long-term stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
Reactant of Route 2
tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

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